molecular formula C26H25FN4O2 B12378901 Nlrp3-IN-35

Nlrp3-IN-35

Katalognummer: B12378901
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: YLPWUCZXJICGRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nlrp3-IN-35 is a chemical compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by activating caspase-1 and the inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-35 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as crystallization, chromatography, and recrystallization are often employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Nlrp3-IN-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Nlrp3-IN-35 has a wide range of scientific research applications, including:

Wirkmechanismus

Nlrp3-IN-35 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This inhibition blocks the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and immune responses . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling pathways that mediate inflammation .

Vergleich Mit ähnlichen Verbindungen

Nlrp3-IN-35 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its higher specificity and effectiveness in inhibiting the NLRP3 inflammasome, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C26H25FN4O2

Molekulargewicht

444.5 g/mol

IUPAC-Name

N-[(6-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-7-yl)methyl]-3-ethoxy-4-(3-fluorophenyl)-N-methylbenzamide

InChI

InChI=1S/C26H25FN4O2/c1-3-33-23-12-18(9-10-21(23)17-5-4-6-20(27)11-17)26(32)31(2)15-22-24(16-7-8-16)28-13-19-14-29-30-25(19)22/h4-6,9-14,16H,3,7-8,15H2,1-2H3,(H,29,30)

InChI-Schlüssel

YLPWUCZXJICGRQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)CC2=C3C(=CN=C2C4CC4)C=NN3)C5=CC(=CC=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.